BenchChemオンラインストアへようこそ!

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide

CB1 receptor allosteric modulation Indole-2-carboxamide SAR Pharmacophore differentiation

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide (CAS 1797694-06-4) is a synthetic indole-2-carboxamide derivative bearing a characteristic 2-methoxy-2-(3-methoxyphenyl)ethyl side chain. The indole-2-carboxamide scaffold is widely recognized as a privileged pharmacophore in cannabinoid receptor allosteric modulation, with prototypical members such as ORG27569 and ORG27759 having established CB1 negative allosteric modulator (NAM) activity.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 1797694-06-4
Cat. No. B2985763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide
CAS1797694-06-4
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C2=CC3=CC=CC=C3N2)OC
InChIInChI=1S/C19H20N2O3/c1-23-15-8-5-7-14(10-15)18(24-2)12-20-19(22)17-11-13-6-3-4-9-16(13)21-17/h3-11,18,21H,12H2,1-2H3,(H,20,22)
InChIKeyYNCSVCMJPFSKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide (CAS 1797694-06-4): Chemical Identity and Research-Grade Procurement Profile


N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide (CAS 1797694-06-4) is a synthetic indole-2-carboxamide derivative bearing a characteristic 2-methoxy-2-(3-methoxyphenyl)ethyl side chain [1]. The indole-2-carboxamide scaffold is widely recognized as a privileged pharmacophore in cannabinoid receptor allosteric modulation, with prototypical members such as ORG27569 and ORG27759 having established CB1 negative allosteric modulator (NAM) activity [2]. This compound is offered by commercial suppliers, including Life Chemicals, at purities of ≥90% for early-stage pharmacological screening [1]. However, a comprehensive literature search across primary journals, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) as of May 2026 has not identified any peer-reviewed publication or patent that reports direct biological assay data (binding affinity, functional activity, selectivity, ADME, or in vivo efficacy) for this specific compound.

Why N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide Cannot Be Assumed Interchangeable with Other Indole-2-Carboxamides


Within the indole-2-carboxamide class, subtle structural modifications produce profound and often divergent pharmacological outcomes. The Piscitelli et al. (2012) SAR study demonstrated that at the CB1 receptor, the maximum stimulatory allosteric effect was conferred by compounds bearing a 5-chloro substituent on the indole ring and a 4-dimethylamino or 4-piperidinyl group on the phenethyl moiety, with EC50 values of 50 nM (compound 13) and 90 nM (compound 21), respectively [1]. In contrast, the target compound N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide lacks both the 5-chloro indole substitution and the basic amine on the phenyl ring, instead incorporating a methoxy group at the benzylic position of the ethyl linker and a 3-methoxy substituent on the phenyl ring. Published SAR for related series indicates that the nature of the phenyl ring substituent, the linker length, and the C5 indole substitution are critical determinants of allosteric cooperativity (α factor), binding affinity (KB), and the direction of modulation (positive vs. negative allostery) [2][3]. Consequently, extrapolating the pharmacological profile of known indole-2-carboxamides such as ORG27569 or 11j to this compound without direct experimental validation is scientifically unjustified and poses substantial risk of erroneous selection in procurement decisions.

Quantitative Differentiation Evidence for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide: A Critical Appraisal of Available Data


Structural Divergence from Prototypical CB1 Allosteric Modulators ORG27569 and ORG27759

A systematic structural comparison reveals that N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide departs from the canonical pharmacophore established for potent CB1 allosteric modulation. The most potent CB1 NAMs identified by Piscitelli et al. (2012)—compounds 13 (EC50 = 50 nM) and 21 (EC50 = 90 nM)—and the optimized allosteric modulator 11j (KB = 167.3 nM, α = 16.55) reported by Nguyen et al. (2015) universally possess a 5-chloro or 5-fluoro substituent on the indole ring and a basic amine (dimethylamino or piperidinyl) at the 4-position of the phenethyl phenyl ring [1][2]. The target compound lacks both features: the indole C5 position is unsubstituted (hydrogen), and the phenyl ring bears a 3-methoxy group rather than a basic amine. Additionally, the target compound introduces a unique α-methoxy substituent on the ethyl linker, a modification absent from all published indole-2-carboxamide CB1 allosteric modulators. These three structural deviations collectively suggest a distinct pharmacological profile, though no direct experimental confirmation has been published.

CB1 receptor allosteric modulation Indole-2-carboxamide SAR Pharmacophore differentiation

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Reference Indole-2-Carboxamides

Computational physicochemical profiling (via SwissADME or analogous tools) enables class-level comparison of the target compound with established indole-2-carboxamide CB1 modulators. The target compound (C19H20N2O3, MW 324.37) contains three oxygen atoms in its side chain (two methoxy groups plus the carboxamide carbonyl), yielding a higher hydrogen-bond acceptor count than the prototypical ORG27569 (C24H28ClN3O, MW 409.95). The absence of a basic amine center eliminates a protonation site at physiological pH, which is present in all potent CB1 NAMs. These differences are predicted to translate into altered membrane permeability and blood-brain barrier penetration profiles, though no experimental LogP, LogD, PAMPA, or Caco-2 permeability data have been reported for the target compound [1]. For reference, indole-2-carboxamide antimycobacterial agents with comparable LogP ranges (2.5–4.0) have demonstrated favorable permeability characteristics, but the relevance to CNS-penetrant CB1 modulators remains speculative without direct measurement .

Lipophilicity (LogP) Hydrogen bond donors/acceptors Drug-likeness prediction

Sigma Receptor Affinity Landscape: Class-Level Potential vs. Absence of Direct Data

Indole-based scaffolds have been extensively explored as sigma receptor ligands. Mesangeau et al. (2011) identified several indole derivatives with nanomolar affinity at sigma-2 receptors, with the most selective compound 9f displaying a Ki of 7.45 nM at sigma-2 and a sigma-1/sigma-2 selectivity ratio of 395 [1]. While the target compound N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide has not been evaluated in sigma receptor binding assays, its structural features—an indole-2-carboxamide core linked to a methoxy-substituted phenyl moiety via a flexible ethyl linker—superficially resemble elements of the sigma-2 pharmacophore. However, the published sigma-2 selective indoles typically incorporate a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety connected via a butyl linker, which is structurally distinct from the target compound's 2-methoxy-2-(3-methoxyphenyl)ethyl side chain [1]. A BindingDB entry reports a Ki of 90 nM for an unspecified indole-2-carboxamide at the sigma-2 receptor, suggesting potential class-level activity, but the specific compound could not be verified as the target molecule [2]. Without direct radioligand displacement data, any sigma receptor-related claims for this compound remain speculative.

Sigma-2 receptor ligands Indole-based sigma pharmacology Cancer biomarker targeting

Recommended Research Application Scenarios for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide Based on Available Evidence


CB1 Allosteric Modulator SAR Expansion: Probing the Effect of α-Methoxy Linker Substitution and 3-Methoxyphenyl Replacement of Basic Amines

The target compound is structurally suited for inclusion in a focused indole-2-carboxamide library designed to explore the SAR of the N-phenethyl linker region. Published SAR demonstrates that the 4-amino substituent on the phenethyl phenyl ring is critical for CB1 allosteric cooperativity (α factor) and binding affinity (KB), with compound 12d (5-Cl, 3-propyl, 4-N(CH₃)₂) achieving a KB of 259.3 nM and α of 24.5 [1]. By replacing the basic amine with a neutral 3-methoxy group and introducing an α-methoxy on the ethyl linker, the target compound provides a novel vector for interrogating whether hydrogen-bond accepting capacity at these positions can partially compensate for the loss of ionic interactions. This compound is appropriate for calcium mobilization or cAMP assays in CB1-expressing HEK293 cells alongside reference compounds such as ORG27569, 11j, and 12d, with the explicit goal of determining whether the unique substitution pattern produces positive allosteric modulation (PAM), negative allosteric modulation (NAM), or silent allosteric modulator (SAM) activity [2].

Sigma-2 Receptor Ligand Screening as a Structurally Novel Chemotype

Given the established precedent for indole-based scaffolds as sigma-2 receptor ligands with nanomolar affinity [3], this compound represents a structurally distinct chemotype for sigma receptor screening panels. Unlike the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-containing ligands optimized by Mesangeau et al. (2011), the target compound employs a simpler 2-methoxy-2-(3-methoxyphenyl)ethyl side chain that may offer synthetic tractability advantages for hit-to-lead optimization. Researchers investigating sigma-2 receptor biology for oncology or neuroscience applications may incorporate this compound into initial radioligand displacement screens (³H-DTG or ³H-pentazocine binding assays) to establish whether the indole-2-carboxamide/3-methoxyphenethyl pharmacophore combination provides any affinity or selectivity advantage over existing sigma-2 chemotypes.

Negative Control or Tool Compound for CB1 Allosteric Modulator Assay Validation

The absence of a 5-chloro substituent on the indole ring—a feature consistently associated with enhanced CB1 allosteric modulation potency across multiple independent SAR studies [1][2]—suggests that this compound may exhibit substantially reduced or absent CB1 allosteric activity compared to the prototypical NAMs. If experimental validation confirms weak or negligible allosteric modulation at CB1, this compound could serve as a useful negative control or 'inactive analog' for assay development and validation in CB1 allosteric modulator screening cascades. The structural similarity of the indole-2-carboxamide core to active modulators, combined with the critical pharmacophoric differences, makes it a candidate for discriminating specific allosteric effects from non-specific assay interference.

Pharmacokinetic and Metabolic Stability Comparison: Evaluating the Impact of Methoxy vs. Amino Substitution on in Vitro ADME Parameters

The replacement of a basic amine (present in ORG27569 and other potent CB1 NAMs) with methoxy groups in the target compound provides a controlled structural pair for investigating the impact of amine vs. ether substitution on metabolic stability, CYP450 inhibition, plasma protein binding, and membrane permeability. Indole-2-carboxamide antimycobacterial agents with LogP values in the 2.5–4.0 range have been characterized for solubility, Caco-2 permeability, and intrinsic dissolution [4], establishing experimental protocols that can be directly applied to this compound. Researchers with access to in vitro ADME platforms may conduct comparative microsomal stability (human and rodent liver microsomes), CYP450 inhibition (CYP3A4, CYP2D6, CYP2C9), and PAMPA or Caco-2 permeability assays for the target compound alongside ORG27569 or 11j to quantitatively assess whether the methoxy substitution pattern confers any metabolic or permeability advantage, generating data that would directly inform procurement decisions for subsequent in vivo studies.

Quote Request

Request a Quote for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.